4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide 4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0784939
InChI: InChI=1S/C14H17N5O2/c15-13-12(18-21-19-13)14(20)17-10-9-16-8-4-7-11-5-2-1-3-6-11/h1-7,16H,8-10H2,(H2,15,19)(H,17,20)/b7-4+
SMILES: C1=CC=C(C=C1)C=CCNCCNC(=O)C2=NON=C2N
Molecular Formula: C14H17N5O2
Molecular Weight: 287.32 g/mol

4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide

CAS No.:

Cat. No.: VC0784939

Molecular Formula: C14H17N5O2

Molecular Weight: 287.32 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide -

Specification

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
IUPAC Name 4-amino-N-[2-[[(E)-3-phenylprop-2-enyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Standard InChI InChI=1S/C14H17N5O2/c15-13-12(18-21-19-13)14(20)17-10-9-16-8-4-7-11-5-2-1-3-6-11/h1-7,16H,8-10H2,(H2,15,19)(H,17,20)/b7-4+
Standard InChI Key XYTLSWXOXUYYOQ-QPJJXVBHSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/CNCCNC(=O)C2=NON=C2N
SMILES C1=CC=C(C=C1)C=CCNCCNC(=O)C2=NON=C2N
Canonical SMILES C1=CC=C(C=C1)C=CCNCCNC(=O)C2=NON=C2N

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